(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one
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Description
The compound contains an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a trimethoxyphenyl group attached to it. The presence of these groups could potentially confer interesting biological activities to the compound .
Molecular Structure Analysis
The compound has several functional groups including a carbonyl group, a chloro group, and a trimethoxyphenyl group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For instance, the presence of the carbonyl group and the chloro group could affect the compound’s reactivity and polarity .Safety And Hazards
Future Directions
properties
IUPAC Name |
(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-24-15-7-10(8-16(25-2)18(15)26-3)14(22)9-12-11-5-4-6-13(20)17(11)21-19(12)23/h4-9H,1-3H3,(H,21,23)/b12-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJCDDWHLNMIOA-XFXZXTDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C\2/C3=C(C(=CC=C3)Cl)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one |
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